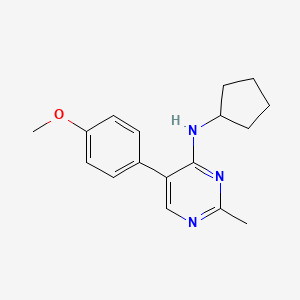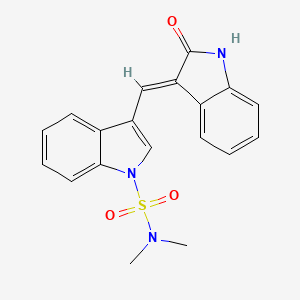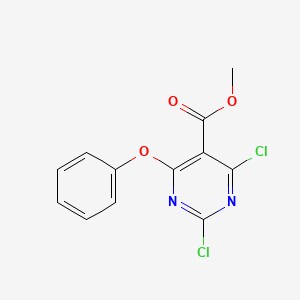
Methyl 2,4-dichloro-6-phenoxypyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,4-dichloro-6-phenoxypyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of two chlorine atoms, a phenoxy group, and a carboxylate ester group attached to the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dichloro-6-phenoxypyrimidine-5-carboxylate typically involves the reaction of 2,4-dichloro-6-phenoxypyrimidine with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product specifications.
化学反应分析
Types of Reactions
Methyl 2,4-dichloro-6-phenoxypyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), thiols (e.g., thiophenol), or alkoxides (e.g., sodium methoxide) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be done using sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.
Hydrolysis: The corresponding carboxylic acid, 2,4-dichloro-6-phenoxypyrimidine-5-carboxylic acid.
科学研究应用
Methyl 2,4-dichloro-6-phenoxypyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Methyl 2,4-dichloro-6-phenoxypyrimidine-5-carboxylate depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The presence of chlorine atoms and the phenoxy group can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable tool in medicinal chemistry.
相似化合物的比较
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar in structure but with a methyl group instead of a phenoxy group.
2,4-Dichloro-5-fluoropyrimidine: Contains a fluorine atom instead of a phenoxy group.
2,4-Dichloro-6-phenylpyrimidine: Similar structure but with a phenyl group instead of a phenoxy group.
Uniqueness
Methyl 2,4-dichloro-6-phenoxypyrimidine-5-carboxylate is unique due to the presence of both the phenoxy group and the carboxylate ester group, which can influence its reactivity and binding properties. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a versatile compound in various research and industrial applications.
属性
CAS 编号 |
87847-83-4 |
|---|---|
分子式 |
C12H8Cl2N2O3 |
分子量 |
299.11 g/mol |
IUPAC 名称 |
methyl 2,4-dichloro-6-phenoxypyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H8Cl2N2O3/c1-18-11(17)8-9(13)15-12(14)16-10(8)19-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI 键 |
HTVLLYWKPSUPCJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N=C(N=C1Cl)Cl)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



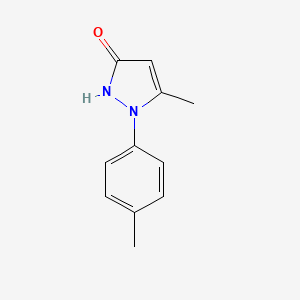
![4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide](/img/structure/B12922652.png)
![3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12922654.png)
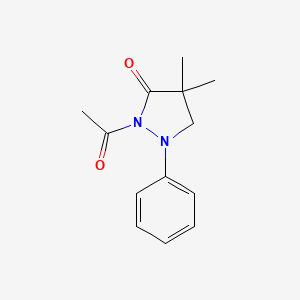
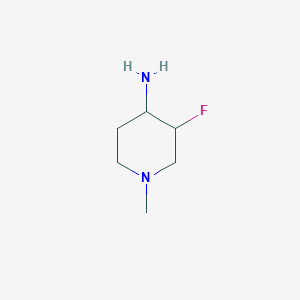
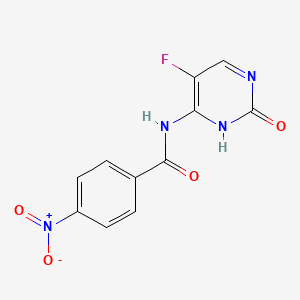
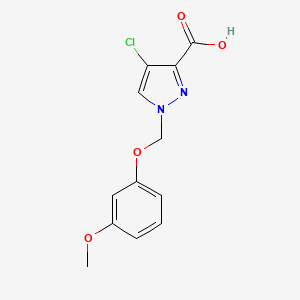
![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum](/img/structure/B12922695.png)
